3-(5-amino-4-benzoyl-1H-pyrazol-1-yl)-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid is an organic compound that features a pyrazole ring substituted with an amino group and a benzoyl group, attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.
Introduction of the benzoyl group: The pyrazole intermediate can be acylated using benzoyl chloride in the presence of a base such as pyridine.
Amino group introduction: Nitration of the benzoyl-pyrazole intermediate followed by reduction can introduce the amino group.
Attachment to the benzoic acid moiety: The final step involves coupling the substituted pyrazole with 4-methyl-benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-(5-nitro-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid.
Reduction: 3-(5-amino-4-benzyl-pyrazol-1-yl)-4-methyl-benzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can serve as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: Potential use in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-4-benzoyl-pyrazol-1-yl)-benzoic acid: Lacks the methyl group on the benzoic acid moiety.
3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-chloro-benzoic acid: Contains a chloro group instead of a methyl group.
3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-ethyl-benzoic acid: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of the methyl group in 3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid can influence its chemical reactivity and biological activity, making it distinct from its analogs. This uniqueness can be leveraged to develop compounds with specific desired properties for various applications.
Properties
Molecular Formula |
C18H15N3O3 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
3-(5-amino-4-benzoylpyrazol-1-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C18H15N3O3/c1-11-7-8-13(18(23)24)9-15(11)21-17(19)14(10-20-21)16(22)12-5-3-2-4-6-12/h2-10H,19H2,1H3,(H,23,24) |
InChI Key |
VTWKMMRTCFYHHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=C(C=N2)C(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.